

Application Notes and Protocols for Anti-TFEB Antibody in Western Blotting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fetcp*

Cat. No.: *B122046*

[Get Quote](#)

These application notes provide a detailed protocol and supporting information for the use of an anti-TFEB (Transcription Factor EB) antibody in Western Blotting applications. TFEB is a crucial transcription factor that regulates the expression of genes involved in lysosomal biogenesis and autophagy.

Introduction

Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, processes essential for cellular homeostasis. It controls the expression of a network of genes involved in the degradation and recycling of cellular components. The activity of TFEB is primarily regulated by its phosphorylation state, which dictates its subcellular localization. When phosphorylated, TFEB remains in the cytoplasm, but upon dephosphorylation, it translocates to the nucleus to activate gene expression. Western Blotting is a key technique to assess the total levels of TFEB protein in cell and tissue lysates.

Experimental Data

The following table summarizes the key quantitative parameters for performing a successful Western Blot experiment with an anti-TFEB antibody. These values are recommendations and may require optimization for specific experimental conditions.

Parameter	Recommendation	Notes
Primary Antibody Dilution	1:1000	Optimal dilution should be determined empirically. Start with a range of dilutions from 1:500 to 1:2000.
Secondary Antibody Dilution	1:2000 - 1:10000	The dilution will depend on the specific secondary antibody and detection system used.
Sample Type	Whole-cell lysates, nuclear and cytoplasmic fractions, tissue lysates (e.g., liver, kidney, heart)	TFEB is widely expressed.
Positive Control	Lysates from cell lines with known TFEB expression (e.g., HeLa, HEK293T). Torin 1 or starvation treatment can be used to induce TFEB nuclear translocation.	
Negative Control	TFEB knockout or siRNA-treated cell lysates.	This is crucial to confirm antibody specificity.
Predicted Molecular Weight	~52 kDa	The apparent molecular weight may vary slightly depending on post-translational modifications.
Incubation Time (Primary)	Overnight at 4°C or 1-2 hours at room temperature.	Overnight incubation at 4°C is often recommended to enhance signal and reduce background.
Incubation Time (Secondary)	1 hour at room temperature.	

Detailed Western Blot Protocol

This protocol outlines the key steps for detecting TFEB protein by Western Blot.

I. Sample Preparation (Cell Lysates)

- **Cell Culture:** Grow cells to 80-90% confluency. If applicable, treat cells with appropriate stimuli to modulate TFEB activity (e.g., starvation or Torin 1 treatment to induce dephosphorylation and nuclear translocation).
- **Harvesting:** Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
- **Lysis:** Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- **Incubation:** Incubate the lysate on ice for 30 minutes with occasional vortexing.
- **Centrifugation:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- **Quantification:** Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
- **Sample Preparation for Electrophoresis:** Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

II. SDS-PAGE and Protein Transfer

- **Gel Electrophoresis:** Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- **Membrane Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking the gel for remaining protein (e.g., with Coomassie staining).

III. Immunodetection

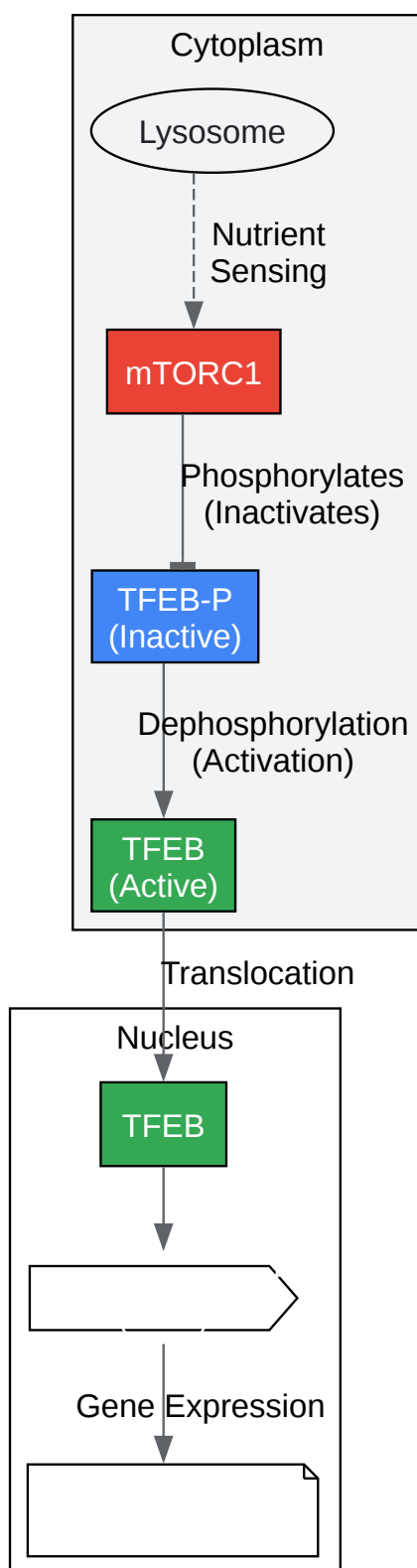
- **Blocking:** Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:** Dilute the anti-TFEB primary antibody in the blocking buffer (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
- **Secondary Antibody Incubation:** Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- **Final Washes:** Wash the membrane three times for 10 minutes each with TBST at room temperature.

IV. Signal Detection

- **Substrate Incubation:** Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
- **Imaging:** Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.

Diagrams





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for Anti-TFEB Antibody in Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122046#fetcp-antibody-for-western-blot-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com